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Introduction:

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is widely

expressed in the central and peripheral nervous systems.[1][2] It plays a crucial role in a variety

of physiological processes, including vasodilation, nociception, and neurogenic inflammation.[1]

[2][3] The study of CGRP-sensitive neurons is of significant interest, particularly in the context

of migraine pathophysiology and the development of novel pain therapeutics.[4][5] This

document provides detailed application notes and protocols for the electrophysiological

recording of CGRP-sensitive neurons using patch-clamp, calcium imaging, and multi-electrode

array (MEA) techniques.

CGRP Signaling Pathway in Neurons
CGRP mediates its effects by binding to a heterodimeric receptor composed of the calcitonin

receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1).[3][5][6][7]

This receptor complex is a G-protein coupled receptor (GPCR).[3][5] The primary signaling

cascade initiated by CGRP receptor activation in neurons involves the Gαs subunit, which

stimulates adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels.[1][8][9]

Subsequently, cAMP activates Protein Kinase A (PKA), which can phosphorylate various

downstream targets, including ion channels and transcription factors, leading to changes in
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neuronal excitability.[1][8][9][10] In some cell types, the CGRP receptor can also couple to Gαq,

activating the phospholipase C (PLC) pathway and leading to an increase in intracellular

calcium.[9]
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Caption: CGRP Signaling Pathways in Neurons.

Data Presentation: Effects of CGRP on Neuronal
Properties
The following tables summarize the quantitative effects of CGRP on various neuronal

parameters as determined by electrophysiological recordings.

Table 1: CGRP-Induced Changes in Neuronal Excitability
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Parameter
CGRP
Concentration

Neuron Type Change Reference

Action Potential

(AP) Discharges
100 nM

Superficial Sp5C

Neurons

Increased from

6.13 ± 0.52 to

11.75 ± 1.59 per

pulse

[11][12]

Time to 1st AP 100 nM
Superficial Sp5C

Neurons

Decreased from

41.80 ± 9.22 ms

to 21.10 ± 5.92

ms

[11][12]

Membrane

Depolarization
100 nM

Superficial Sp5C

Neurons
2.30 ± 0.42 mV [11][12]

Membrane

Depolarization
500 nM

Superficial Sp5C

Neurons
3.64 ± 0.75 mV [11]

AP Threshold 500 nM
Superficial Sp5C

Neurons

Lowered from

-46.41 ± 1.08 mV

to -48.14 ± 1.24

mV

[11]

Afterhyperpolariz

ation (AHP)
500 nM

Superficial Sp5C

Neurons

Reduced from

14.95 ± 1.76 mV

to 13.59 ± 1.91

mV

[11]

Firing Rate 10 µM

POAH Warm

Sensitive

Neurons

Decreased [13][14]

Firing Rate 10 µM

POAH

Temperature

Insensitive

Neurons

Increased by an

average of 47%
[13]

Membrane

Potential
0.001-0.1 µM

Bronchial

Parasympathetic

Neurons

Hyperpolarizatio

n
[15][16]
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Membrane

Potential
1.0-10.0 µM

Bronchial

Parasympathetic

Neurons

Depolarization [15][16]

Table 2: CGRP-Induced Changes in Synaptic Transmission and Ion Channels

Parameter
CGRP
Concentration

Neuron Type Change Reference

spEPSC

Frequency
100 nM

Superficial Sp5C

Neurons

Increased from

2.63 ± 0.52 Hz to

3.85 ± 0.86 Hz

[11][12]

mEPSC

Amplitude
100 nM CeLC Neurons Increased [10]

mEPSC

Frequency
100 nM CeLC Neurons No change [10]

K+ Currents

(Transient and

Delayed

Rectifier)

1 nM - 1 µM

Cultured Rat

Neocortical

Neurons

Dose-dependent

decrease
[8]

High-Threshold

Ca2+ Currents
0.1 - 1 µM

Cultured Rat

Neocortical

Neurons

Reduced [8]

Voltage-activated

Na+ Currents
0.1 - 1 µM

Cultured Rat

Neocortical

Neurons

Significantly

reduced
[8]

Experimental Protocols
Whole-Cell Patch-Clamp Recording of CGRP-Sensitive
Neurons
This protocol is designed for recording from neurons in acute brain slices to assess the effects

of CGRP on intrinsic excitability and synaptic transmission.[10][11][12]
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Experimental Workflow:
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Caption: Workflow for Patch-Clamp Recording.

Materials and Reagents:

Animals: Juvenile mice or rats.[10][11]

Artificial Cerebrospinal Fluid (ACSF): (in mM) 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24

NaHCO3, 5 HEPES, 12.5 glucose, 2 CaCl2, 2 MgSO4. Continuously bubbled with 95% O2 /

5% CO2.

Internal Solution (for current-clamp): (in mM) 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-

ATP, 0.3 Na-GTP; pH adjusted to 7.3 with KOH.

Internal Solution (for voltage-clamp): (in mM) 120 Cs-methanesulfonate, 10 CsCl, 10

HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, 5 QX-314; pH adjusted to 7.3 with CsOH.

CGRP Stock Solution: Prepare a concentrated stock solution (e.g., 100 µM) in distilled water

and store at -20°C. Dilute to the final working concentration in ACSF immediately before use.

Pharmacological Agents (Optional): Tetrodotoxin (TTX) to block voltage-gated sodium

channels, picrotoxin and strychnine to block GABAA and glycine receptors, respectively.[11]

[12]

Equipment: Vibratome, recording chamber, patch-clamp amplifier, data acquisition system,

microscope with DIC optics, micromanipulators.

Protocol:

Slice Preparation:

Anesthetize and decapitate the animal.

Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.

Cut coronal or sagittal slices (e.g., 300-400 µm) of the desired brain region using a

vibratome.
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Transfer slices to a holding chamber with oxygenated ACSF and allow them to recover at

32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before

recording.

Recording:

Transfer a slice to the recording chamber on the microscope stage and continuously

perfuse with oxygenated ACSF at a rate of ~2 ml/min at 31 ± 1°C.[10]

Identify neurons in the target region using differential interference contrast (DIC) optics.

Using a borosilicate glass pipette (3-5 MΩ) filled with the appropriate internal solution,

approach a neuron and form a giga-ohm seal.

Rupture the membrane to achieve the whole-cell configuration.

Data Acquisition:

Current-Clamp (for excitability): Hold the neuron at approximately -70 mV.[11]

Record the resting membrane potential.

Inject a series of depolarizing current steps (e.g., 500 ms duration) to elicit action

potentials and determine the baseline firing frequency.[11]

Bath apply CGRP (e.g., 100 nM) for 4-8 minutes and repeat the current injection

protocol.[11][12]

Perform a washout with ACSF and record again to check for reversibility.

Voltage-Clamp (for synaptic currents): Clamp the neuron at -70 mV to record excitatory

postsynaptic currents (EPSCs).[11][12]

Record spontaneous EPSCs (sEPSCs) for a stable baseline period.

To isolate miniature EPSCs (mEPSCs), add TTX (1 µM) to the ACSF.[10]
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Bath apply CGRP and record the changes in sEPSC or mEPSC frequency and

amplitude.

Data Analysis:

Analyze changes in action potential frequency, time to first spike, resting membrane

potential, input resistance, and AP threshold.

For synaptic recordings, analyze the frequency and amplitude of EPSCs using appropriate

software.

Calcium Imaging of CGRP-Sensitive Neurons
This protocol is for measuring changes in intracellular calcium concentration ([Ca2+]i) in

response to CGRP application, often used for cultured neurons or in brain slices.[17][18][19]

Materials and Reagents:

Cell Culture or Brain Slices: Primary neuronal cultures or acute brain slices.

Calcium Indicator: Fluo-4 AM or a genetically encoded calcium indicator (GECI) like GCaMP.

[17][20]

Loading Buffer: ACSF or appropriate saline solution containing the calcium indicator and

Pluronic F-127 (for AM ester dyes).

CGRP Stock Solution: As described in the patch-clamp protocol.

Thapsigargin (Optional): To deplete intracellular calcium stores.[18]

Equipment: Fluorescence microscope or confocal microscope with a suitable camera,

perfusion system.

Protocol:

Indicator Loading (for Fluo-4 AM):
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Prepare a loading solution of Fluo-4 AM (e.g., 1-5 µM) in ACSF or saline with 0.02%

Pluronic F-127.

Incubate the cultured cells or brain slice in the loading solution for 30-60 minutes at 37°C.

Wash the preparation with fresh ACSF for at least 30 minutes to allow for de-esterification

of the dye.

Imaging:

Place the preparation on the microscope stage and perfuse with ACSF.

Acquire baseline fluorescence images at a suitable frame rate.

Apply CGRP (e.g., 20 nM to 1 µM) via the perfusion system or by local application.[17][18]

Continue to acquire images during and after CGRP application to capture the calcium

transient.

To investigate the source of the calcium increase, experiments can be performed in

calcium-free ACSF or after pre-treatment with thapsigargin to deplete intracellular stores.

[17][18]

Data Analysis:

Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

Measure the change in fluorescence intensity (ΔF) over time relative to the baseline

fluorescence (F0).

Express the calcium response as ΔF/F0.

Multi-Electrode Array (MEA) Recording of Neuronal
Networks
This protocol provides a framework for using MEAs to study the effects of CGRP on the

spontaneous and evoked activity of neuronal networks in culture or in brain slices.[21][22][23]

[24][25]
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Materials and Reagents:

MEA Plates: Commercially available MEA plates (e.g., from Axion BioSystems).[21][22]

Cell Culture: Primary neurons or iPSC-derived neurons cultured on MEA plates.

CGRP Stock Solution: As described in the patch-clamp protocol.

MEA System: MEA recording hardware and software.[21][22]

Protocol:

Cell Culture on MEAs:

Coat the MEA plates with an appropriate substrate (e.g., poly-L-lysine, laminin) to promote

neuronal adhesion and growth.

Plate dissociated neurons onto the MEA plates at a suitable density.

Maintain the neuronal cultures in a CO2 incubator, allowing them to form functional

networks over several days to weeks.

Recording:

Place the MEA plate into the recording system and allow the culture to acclimate.

Record baseline spontaneous network activity, including spike rates, burst frequency, and

network synchrony.

Apply CGRP to the culture medium at the desired concentration.

Record the network activity during and after CGRP application to assess its modulatory

effects.

If the neurons are not spontaneously active, electrical or pharmacological stimulation can

be used to evoke activity, and the effect of CGRP on these evoked responses can be

measured.[21]
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Data Analysis:

Use the MEA software to analyze various parameters of network activity.

Key metrics include mean firing rate, burst duration, inter-burst interval, and synchronicity

indices.

Compare these parameters before, during, and after CGRP application.

Conclusion:

The electrophysiological techniques outlined in this document provide powerful tools for

investigating the function of CGRP-sensitive neurons. Whole-cell patch-clamp offers high-

resolution analysis of single-cell properties, calcium imaging allows for the visualization of

intracellular signaling events, and MEA recordings provide insights into network-level activity.

By employing these methods, researchers can further elucidate the role of CGRP in neuronal

signaling and its implications for various neurological disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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